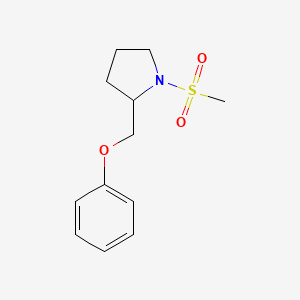
4-(Ethoxymethyl)-1-methylsulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethyl)-1-methylsulfonylpiperidine, also known as EMAP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMAP is a piperidine derivative that has been shown to have unique properties that make it a promising candidate for use in various fields of study. In
作用機序
4-(Ethoxymethyl)-1-methylsulfonylpiperidine works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and cognitive function. This compound has also been shown to have an affinity for sigma receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and reduce anxiety. This compound has also been shown to have analgesic effects, which may be related to its ability to increase the levels of dopamine and norepinephrine in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(Ethoxymethyl)-1-methylsulfonylpiperidine in lab experiments is its unique mechanism of action. This compound has been shown to have a different mechanism of action than other drugs that are currently used to treat neurological disorders. This makes this compound a promising candidate for further research in this area. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. This can make it difficult for researchers to obtain the compound for use in their experiments.
将来の方向性
There are a number of future directions for research on 4-(Ethoxymethyl)-1-methylsulfonylpiperidine. One area of research that is promising is the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction. Further research is needed to fully understand the potential applications of this compound in these areas. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
合成法
4-(Ethoxymethyl)-1-methylsulfonylpiperidine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-piperidone with ethyl chloroformate to produce 4-(ethoxycarbonylmethyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
4-(Ethoxymethyl)-1-methylsulfonylpiperidine has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.
特性
IUPAC Name |
4-(ethoxymethyl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-3-13-8-9-4-6-10(7-5-9)14(2,11)12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAIDQYUPIVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)


![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)

![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)